N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1448037-85-1
Cat. No.: VC6067920
Molecular Formula: C15H13N3O4S
Molecular Weight: 331.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448037-85-1 |
|---|---|
| Molecular Formula | C15H13N3O4S |
| Molecular Weight | 331.35 |
| IUPAC Name | N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H13N3O4S/c1-10-14(23-18-17-10)15(19)16-6-2-3-7-20-11-4-5-12-13(8-11)22-9-21-12/h4-5,8H,6-7,9H2,1H3,(H,16,19) |
| Standard InChI Key | PRBBXJMTVLQRMJ-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Introduction
Structural Characterization and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name N-(4-(benzo[d] dioxol-5-yloxy)but-2-yn-1-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide delineates its structure:
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Benzo[d] dioxol-5-yloxy: A 1,3-benzodioxole ring substituted at the 5-position with an oxygen atom.
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But-2-yn-1-yl: A four-carbon alkyne chain with a triple bond between C2 and C3.
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4-Methyl-1,2,3-thiadiazole-5-carboxamide: A thiadiazole ring substituted with a methyl group at C4 and a carboxamide group at C5.
The molecular formula is deduced as C₁₅H₁₃N₃O₄S, with a molecular weight of 347.35 g/mol. This aligns with analogous thiadiazole derivatives reported in PubChem entries .
Structural Features and Functional Groups
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Benzodioxole moiety: Imparts aromaticity and potential metabolic stability due to the methylenedioxy bridge .
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But-2-yn-1-yl linker: Introduces rigidity and linearity, potentially influencing binding interactions in biological systems.
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Thiadiazole-carboxamide: Contributes to hydrogen-bonding capacity and electronic properties, common in bioactive molecules .
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis route for this compound is documented, modular approaches from related systems suggest viable pathways:
Thiadiazole Core Formation
The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid precursor can be synthesized via cyclization of thiosemicarbazides with acyl chlorides, as demonstrated in triazolethione syntheses . For example, reaction of thiosemicarbazide with methyl malonyl chloride yields the thiadiazole ring, followed by oxidation to the carboxylic acid .
Amide Coupling
Activation of the carboxylic acid (e.g., using thionyl chloride) forms the acyl chloride, which reacts with the amine-functionalized butynyloxybenzodioxole. This mirrors coupling methods in PubChem compound CID 56766113 .
Butynyloxybenzodioxole Preparation
The benzodioxol-5-yloxy group is introduced via nucleophilic substitution:
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5-Hydroxybenzo[d] dioxole is treated with 1-bromo-2-butyne under basic conditions.
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The resulting 4-(benzo[d][1, dioxol-5-yloxy)but-2-yne is converted to the primary amine via Gabriel synthesis or Hoffman rearrangement.
Physicochemical Properties
Predicted Properties
The low aqueous solubility aligns with benzodioxole- and thiadiazole-containing compounds, necessitating formulation strategies like liposomal encapsulation .
Future Directions and Research Opportunities
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields .
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Structure-Activity Relationships: Modify the butynyl chain length and thiadiazole substituents to enhance potency.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models to advance therapeutic potential.
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